1-{4-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one
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Description
1-{4-[({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H23N3O2S2 and its molecular weight is 461.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of coordination complexes with Co(II) and Cu(II). These complexes have been studied for their antioxidant activity, showing significant activity in in vitro assays (Chkirate et al., 2019). This suggests that related compounds could also have antioxidant properties or be useful in the synthesis of coordination complexes with potential biological activities.
Anticonvulsant and Insecticidal Activities : Research into alkanamide derivatives, including those with pyrazole and 1,2,4-triazole rings, indicates that these compounds can exhibit anticonvulsant activity, as well as insecticidal effects against pests like the cotton leafworm, Spodoptera littoralis (Tarikogullari et al., 2010; Fadda et al., 2017). This highlights the potential of similar compounds for applications in pharmaceuticals and agriculture.
Anti-inflammatory and Antipsychotic Potential : Studies on derivatives of pyrazole-acetamides have shown promising anti-inflammatory and antipsychotic activities, suggesting their potential use in developing new therapeutic agents (Sunder & Maleraju, 2013; Wise et al., 1987). These findings provide a foundation for further exploration of related compounds for medicinal purposes.
Properties
IUPAC Name |
3-ethyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-2-27-24(30)23-20(15-21(32-23)18-7-4-3-5-8-18)26-25(27)31-16-17-10-12-19(13-11-17)28-14-6-9-22(28)29/h3-5,7-8,10-13,15H,2,6,9,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOUIVPRRCMXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)N5CCCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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